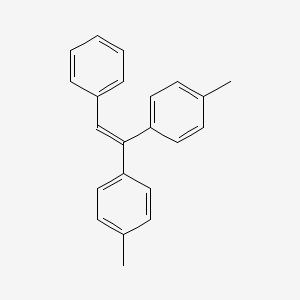
2H-Tetrazole, 2,5-bis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole, 2,5-bis(4-methylphenyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- typically involves a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the moderate conditions required. The reaction is usually carried out in the presence of a catalyst, such as silica-supported sodium bisulfate, which facilitates the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact. The use of non-toxic reagents and easy extraction processes further enhances the industrial viability of these synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole, 2,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Silica-supported sodium bisulfate, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions typically produce amines.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole, 2,5-bis(4-methylphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- involves its interaction with molecular targets through its tetrazole ring. The compound’s nitrogen-rich structure allows it to form stable complexes with various metal ions and participate in electron transfer reactions. These interactions can influence biological pathways and molecular targets, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: A tautomer of 2H-Tetrazole, differing in the position of the double bonds.
5-Phenyltetrazole: Another tetrazole derivative with a phenyl group attached to the ring.
2H-Tetrazole, 2,5-dimethyl-: A similar compound with two methyl groups instead of 4-methylphenyl groups.
Uniqueness
2H-Tetrazole, 2,5-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 4-methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59635-32-4 |
|---|---|
Molekularformel |
C15H14N4 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
2,5-bis(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4/c1-11-3-7-13(8-4-11)15-16-18-19(17-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
RBNUWSFGUVVFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)
![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
